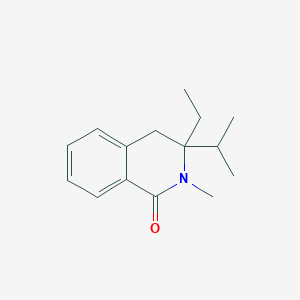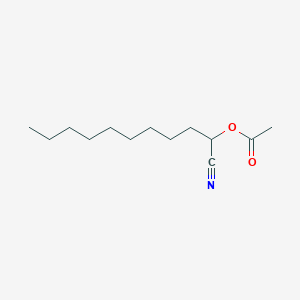
Undecanenitrile, 2-(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanenitrile, 2-(acetyloxy)- is an organic compound with the molecular formula C13H23NO2 It is a nitrile derivative with an acetyloxy functional group attached to the second carbon of the undecanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanenitrile, 2-(acetyloxy)- can be achieved through several methods. One common approach involves the reaction of undecanenitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyloxy group being introduced to the nitrile compound.
Industrial Production Methods
Industrial production of undecanenitrile, 2-(acetyloxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanenitrile, 2-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Undecanenitrile, 2-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of undecanenitrile, 2-(acetyloxy)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanenitrile: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
2-Acetoxyundecane: Similar structure but lacks the nitrile group, affecting its chemical properties and reactivity.
Propriétés
Numéro CAS |
110301-59-2 |
|---|---|
Formule moléculaire |
C13H23NO2 |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
1-cyanodecyl acetate |
InChI |
InChI=1S/C13H23NO2/c1-3-4-5-6-7-8-9-10-13(11-14)16-12(2)15/h13H,3-10H2,1-2H3 |
Clé InChI |
FMNFVHGKFFIAFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


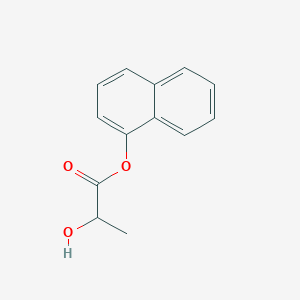
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
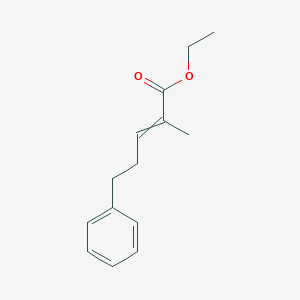
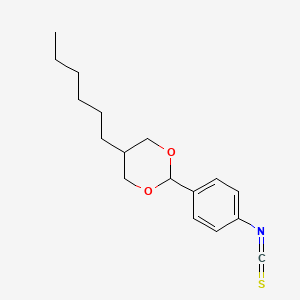
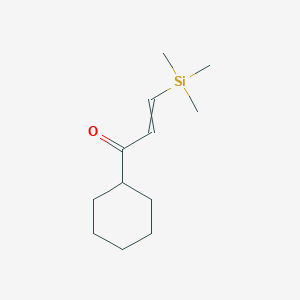

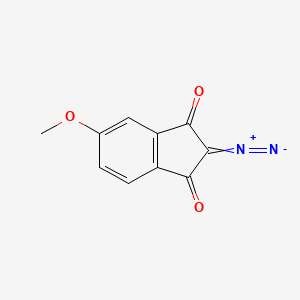
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
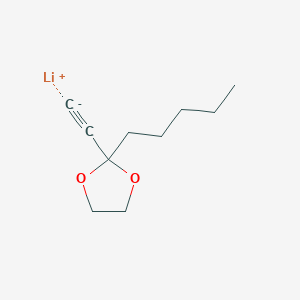
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
